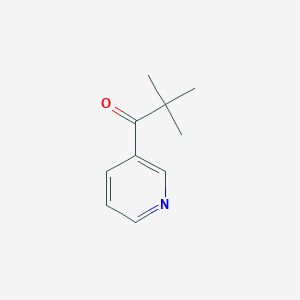

2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one

Description

General Context of Pyridine (B92270) Derivatives in Advanced Synthetic Strategies

Pyridine and its derivatives are fundamental heterocyclic scaffolds that play a crucial role in medicinal chemistry and materials science. nih.gov The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a common motif in a vast number of biologically active compounds and approved pharmaceuticals. frontiersin.org Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity to serve as a ligand for metal catalysts make it an invaluable building block in advanced synthetic strategies. nih.gov

Chemists have developed numerous methods for the synthesis and functionalization of the pyridine ring. frontiersin.org These strategies range from classical condensation reactions to modern cross-coupling and C-H activation methodologies, allowing for the precise installation of various substituents onto the heterocyclic core. mdpi.com These modifications are used to tune the molecule's physicochemical properties, such as polarity and lipophilicity, which is essential in fields like drug discovery for optimizing interactions with biological targets. frontiersin.org For instance, 3-alkyl pyridinium (B92312) alkaloids, a class of natural products, are synthesized using modular approaches that allow for the construction of diverse structures. mdpi.com

Significance of Ketone Functionalities in Chemical Transformations

The ketone functional group is one of the most important and versatile functionalities in organic chemistry. byjus.com Characterized by a carbonyl group (C=O) bonded to two carbon atoms, ketones are central intermediates in a multitude of chemical transformations. They serve as precursors for the synthesis of a wide array of other functional groups, including secondary and tertiary alcohols (via reduction or addition of organometallic reagents), amines (via reductive amination), and alkanes (via reduction). ncert.nic.in

The carbonyl carbon of a ketone is electrophilic, making it susceptible to attack by a wide range of nucleophiles. Furthermore, the protons on the carbon atoms adjacent to the carbonyl group (the α-carbons) are acidic, allowing for the formation of enolates. Enolates are powerful nucleophiles in their own right, participating in key carbon-carbon bond-forming reactions such as aldol (B89426) condensations and alkylations. byjus.com This dual reactivity makes ketones indispensable building blocks in the synthesis of complex organic molecules.

Research Trajectories for Heterocyclic Propanone Structures

Heterocyclic propanone structures, which feature a ketone on a three-carbon chain attached to a heterocyclic ring, are of significant interest in chemical research. The specific isomerism, such as the attachment point on the heterocycle (e.g., pyridin-2-yl vs. pyridin-3-yl), can significantly alter the electronic properties and reactivity of the molecule.

Research in this area often focuses on several key trajectories:

Synthesis and Methodology: Developing novel and efficient synthetic routes to access these structures is a constant area of research. This includes multi-component reactions and catalytic methods that allow for structural diversity. nih.gov

Medicinal Chemistry: Many heterocyclic ketones are investigated as inhibitors of enzymes or as ligands for receptors in the central nervous system. For example, the related compound 2-Methyl-1-(pyridin-3-yl)propan-1-one has been noted for its potential biological activity.

Catalysis: The pyridine nitrogen and the ketone oxygen can act in concert as a bidentate ligand, coordinating to metal centers. This has applications in the development of new catalysts for organic reactions.

Due to the absence of specific research on 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one, detailed findings on its synthesis, properties, and reactivity cannot be provided. The data available for its isomers, such as 2,2-Dimethyl-1-(pyridin-2-yl)propan-1-one , are summarized below for contextual comparison.

Data on a Related Isomer: 2,2-Dimethyl-1-(pyridin-2-yl)propan-1-one

This isomer, where the pivaloyl group is attached to the 2-position of the pyridine ring, is documented in chemical databases.

| Property | Value |

| IUPAC Name | 2,2-dimethyl-1-(pyridin-2-yl)propan-1-one |

| Synonym | t-Butyl 2-pyridyl ketone |

| CAS Number | 31595-32-1 |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol sigmaaldrich.com |

| Physical Form | Colorless oil sigmaaldrich.com |

| Boiling Point | 235.3 °C at 760 mmHg chemsrc.com |

| Density | 0.996 g/cm³ chemsrc.com |

This interactive table summarizes the known properties of an isomer of the requested compound. Data specific to 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one is not available.

Structure

3D Structure

Propriétés

IUPAC Name |

2,2-dimethyl-1-pyridin-3-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-10(2,3)9(12)8-5-4-6-11-7-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSIWVPPBVHNWQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574334 | |

| Record name | 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65321-29-1 | |

| Record name | 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation Techniques for Complex Organic Molecules

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of a compound by providing a highly accurate mass measurement. nih.govmdpi.com This accuracy allows for the determination of the elemental composition of the molecule. For 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one, the molecular formula is C₁₀H₁₃NO. HRMS can confirm this formula by measuring the exact mass of the molecular ion.

HRMS Data for 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one:

| Parameter | Value |

| Molecular Formula | C₁₀H₁₃NO |

| Average Mass | 163.217 g/mol |

| Monoisotopic (Exact) Mass | 163.099714 g/mol |

An experimentally determined mass that matches the calculated exact mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. nih.gov

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in predictable ways. The resulting fragmentation pattern serves as a molecular fingerprint. libretexts.orgchemguide.co.uk For ketones, a common fragmentation pathway is alpha-cleavage, where the bond adjacent to the carbonyl group breaks. libretexts.orgchemguide.co.uk

For 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one, two primary alpha-cleavage pathways are possible:

Cleavage of the bond between the carbonyl carbon and the tert-butyl group, leading to a stable tert-butyl cation and a pyridinoyl radical.

Cleavage of the bond between the carbonyl carbon and the pyridine (B92270) ring, resulting in a stable pyridin-3-yl radical and a pivaloyl cation.

The McLafferty rearrangement, another common fragmentation for ketones, is not possible for this molecule because it lacks a hydrogen atom on the gamma-carbon relative to the carbonyl group.

Predicted Major Fragments in the Mass Spectrum:

| m/z | Proposed Ion Structure | Fragmentation Pathway |

| 163 | [C₁₀H₁₃NO]⁺˙ | Molecular Ion (M⁺˙) |

| 106 | [C₆H₄NO]⁺ | Loss of tert-butyl radical (•C(CH₃)₃) via alpha-cleavage |

| 57 | [C(CH₃)₃]⁺ | Loss of pyridinoyl radical via alpha-cleavage |

The relative abundance of these fragments helps to confirm the connectivity of the molecule, with the most stable cations typically producing the most intense peaks in the spectrum. chemguide.co.ukyoutube.com

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. elsevier.combdu.ac.in For a molecule to be IR active, its vibration must cause a change in the molecular dipole moment, whereas for a vibration to be Raman active, it must cause a change in the molecule's polarizability. tum.de

For 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one, key functional groups include the carbonyl group (C=O), the aromatic pyridine ring (C=C, C=N, C-H), and the aliphatic tert-butyl group (C-H).

Predicted Characteristic Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic (Pyridine) |

| ~2970-2870 | C-H Stretch | Aliphatic (tert-butyl) |

| ~1700-1680 | C=O Stretch | Ketone |

| ~1600-1450 | C=C and C=N Stretches | Aromatic (Pyridine) |

The strong absorption band for the C=O stretch is particularly diagnostic for the ketone functional group. The various bands associated with the pyridine ring confirm the presence of the aromatic heterocycle. elsevier.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a characteristic spectrum of absorption bands.

For 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one, an IR spectrum would be expected to show several key absorption bands that confirm its structure. The most prominent peak would be the carbonyl (C=O) stretching vibration, typically appearing as a strong, sharp band in the region of 1700-1680 cm⁻¹. The exact position would be influenced by the electronic effect of the adjacent pyridine ring. Aromatic C=C and C=N stretching vibrations from the pyridine ring would be expected in the 1600-1450 cm⁻¹ region. Additionally, C-H stretching vibrations from the aromatic pyridine ring would appear above 3000 cm⁻¹, while C-H stretching from the aliphatic tert-butyl group would be observed just below 3000 cm⁻¹. The presence and pattern of these peaks would provide definitive evidence for the compound's functional group composition.

Table 1: Expected Infrared (IR) Absorption Bands for 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2970-2870 | Strong |

| Carbonyl (C=O) Stretch | 1700-1680 | Strong |

| Aromatic C=C/C=N Stretch | 1600-1450 | Medium-Variable |

| C-H Bending | 1470-1365 | Medium |

Raman Spectroscopy for Complementary Vibrational Data

Raman spectroscopy is another vibrational spectroscopy technique that provides information complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, known as the Raman effect. While IR absorption requires a change in the dipole moment during a vibration, Raman activity requires a change in the polarizability of the molecule. Therefore, symmetric, non-polar bonds often produce strong signals in Raman spectra, whereas they may be weak or absent in IR spectra.

For 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring and the carbon-carbon single bonds of the tert-butyl group. The symmetric "breathing" mode of the pyridine ring, typically found near 1000 cm⁻¹, would be a characteristic feature. Although specific experimental data is not available, this technique remains a crucial tool for obtaining a complete vibrational profile of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which excites electrons from lower-energy ground states to higher-energy excited states. The wavelengths of maximum absorbance (λmax) and the intensity of these absorptions (molar absorptivity, ε) are characteristic of the chromophores—the light-absorbing groups—within the molecule.

The key chromophores in 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one are the pyridine ring and the carbonyl group, which form a conjugated system. This system would be expected to give rise to two main types of electronic transitions:

π → π* transitions: These higher-energy transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For pyridine and its derivatives, these typically occur in the 250-270 nm range. nist.gov

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atom) to a π* antibonding orbital. These absorptions are generally weaker and occur at longer wavelengths, often above 300 nm. researchgate.net

The conjugation between the pyridine ring and the carbonyl group would likely cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the non-conjugated chromophores alone.

Table 2: Expected UV-Vis Absorption Maxima for 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one

| Transition Type | Expected λmax (nm) | Relative Intensity (ε) |

|---|---|---|

| π → π* | ~260-280 | High |

| n → π* | >300 | Low |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off the electron clouds of the atoms in a crystal, a diffraction pattern is generated, which can be mathematically transformed into a model of the molecular and crystal structure.

To perform single-crystal X-ray diffraction, a high-quality, single crystal of the compound is required. The crystal is mounted on a diffractometer and rotated in a monochromatic X-ray beam. The resulting diffraction data allows for the determination of the unit cell parameters (the dimensions of the repeating unit in the crystal lattice), the space group (the symmetry of the crystal), and the exact coordinates of every atom in the molecule.

While no published crystal structure exists for 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one, a study on its amide analog, 2,2-dimethyl-N-(pyridin-3-yl)propanamide, provides an example of the data that would be obtained. nih.govresearchgate.net For the target ketone, a single-crystal study would reveal precise bond lengths, bond angles, and torsion angles, offering invaluable insight into its solid-state conformation, including the rotational orientation of the pyridine ring relative to the carbonyl group.

Table 3: Hypothetical Single-Crystal X-ray Diffraction Data

| Parameter | Description | Example Data |

|---|---|---|

| Chemical Formula | C₁₀H₁₃NO | - |

| Crystal System | The crystal family (e.g., Orthorhombic) | - |

| Space Group | The symmetry group of the crystal | - |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | - |

| Z | Number of molecules per unit cell | - |

| Bond Lengths/Angles | Precise intramolecular distances and angles | - |

Note: Data in this table is hypothetical as no experimental structure has been published.

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same compound can have different physical properties, such as melting point and solubility. Powder X-ray Diffraction (PXRD) is a primary technique for identifying and distinguishing between polymorphic forms. kpi.ua

In PXRD, a sample of finely ground (powdered) crystalline material is exposed to an X-ray beam. Since the crystallites are randomly oriented, the diffraction pattern produced is a unique fingerprint for a specific crystal structure, characterized by a series of peaks at different diffraction angles (2θ). If 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one were to exhibit polymorphism, each form would produce a distinct PXRD pattern. researchgate.net By comparing the pattern of a sample to reference patterns of known polymorphs, one can identify the crystalline phase or determine if a mixture of phases is present. Although no polymorphism studies have been reported for this compound, PXRD would be the essential tool for such an investigation.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio)

No published data is available.

No published data is available.

No published data is available.

No published data is available.

Molecular Modeling and Simulation

No published data is available.

No published data is available.

Computational Elucidation of Reaction Mechanisms

Detailed computational studies specifically elucidating the reaction mechanisms of 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one are not extensively available in publicly accessible literature. However, general principles from computational studies on related pyridinyl ketones and acylpyridines can provide a foundational understanding of the likely reaction pathways.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. These calculations can identify transition states, intermediates, and the lowest energy reaction pathways. For a compound like 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one, several types of reactions could be computationally investigated:

Nucleophilic Addition to the Carbonyl Group: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. Computational models can predict the trajectory of nucleophilic attack, such as the Bürgi-Dunitz trajectory, which describes the preferred angle of approach of a nucleophile to a carbonyl carbon. Studies on similar ketones show that the interaction between the pyridine (B92270) nitrogen and the carbonyl group can influence the reactivity. researchgate.net

Reactions at the Pyridine Ring: The pyridine ring can undergo electrophilic or nucleophilic aromatic substitution. Computational analysis can determine the most likely sites for such attacks by calculating properties like electrostatic potential maps and Fukui functions, which indicate the local reactivity of different atoms in the molecule.

Enolate Formation: In the presence of a suitable base, 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one can form an enolate. Due to the asymmetry of the ketone, the formation of kinetic versus thermodynamic enolates could be explored computationally to predict which product would be favored under different reaction conditions. researchgate.net

A hypothetical computational study on the reduction of 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one would involve optimizing the geometries of the reactant, the reducing agent (e.g., NaBH₄), the transition state for hydride transfer, and the final alcohol product. The calculated energy barriers for different approaches of the hydride to the carbonyl carbon would reveal the stereoselectivity of the reaction.

| Computational Method | Application in Mechanism Elucidation | Anticipated Insights for 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one |

| Density Functional Theory (DFT) | Geometry optimization, transition state searching, reaction path following. | Identification of key intermediates and transition states in reactions such as reduction, oxidation, or substitution. |

| Time-Dependent DFT (TD-DFT) | Calculation of excited state properties. | Understanding photochemical reaction mechanisms. |

| Molecular Dynamics (MD) | Simulation of molecular motion over time. | Elucidation of the role of solvent and dynamic effects on reaction pathways. |

Thermodynamic and Kinetic Studies via Computational Methods

Computational chemistry provides a robust framework for determining the thermodynamic and kinetic parameters of chemical reactions, offering a quantitative understanding of their feasibility and rates.

Thermodynamic Studies: Thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can be calculated for proposed reaction pathways involving 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one. By comparing the Gibbs free energy of the reactants and products, one can determine if a reaction is thermodynamically favorable (exergonic, ΔG < 0) or unfavorable (endergonic, ΔG > 0).

For instance, a computational study could compare the relative stabilities of different conformers of 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one by calculating their ground state energies. These calculations often employ methods like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G(d,p) or larger). researchgate.net

Kinetic Studies: Kinetic parameters, most notably the activation energy (Ea), are determined by locating the transition state on the potential energy surface. The height of the energy barrier separating reactants from products dictates the reaction rate. According to transition state theory, the rate constant (k) is related to the Gibbs free energy of activation (ΔG‡).

Computational studies on related systems have shown that the choice of functional and basis set can significantly impact the calculated activation barriers. nih.gov For a reaction involving 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one, a comprehensive kinetic study would involve:

Optimization of the reactant and product geometries.

Location of the transition state structure connecting them.

Verification of the transition state by frequency analysis (confirming a single imaginary frequency).

Calculation of the activation energy and other thermodynamic parameters to determine the rate constant.

The table below summarizes key thermodynamic and kinetic parameters that can be obtained through computational methods for a hypothetical reaction of 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one.

| Parameter | Symbol | Significance | Computational Method |

| Enthalpy of Reaction | ΔH | Heat absorbed or released during a reaction. | DFT, Ab initio methods |

| Entropy of Reaction | ΔS | Change in disorder of a system. | Frequency calculations |

| Gibbs Free Energy of Reaction | ΔG | Spontaneity of a reaction. | ΔG = ΔH - TΔS |

| Activation Energy | Ea | Minimum energy required to initiate a reaction. | Transition state theory calculations |

| Gibbs Free Energy of Activation | ΔG‡ | Free energy barrier of a reaction, related to the rate constant. | Transition state theory calculations |

While specific published data for 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one is scarce, the application of these well-established computational methodologies would undoubtedly provide a deep and quantitative understanding of its chemical behavior.

Applications in Chemical Synthesis and Materials Science Research

2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one as a Synthetic Building Block

The pyridine (B92270) moiety is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. The presence of the nitrogen atom in the aromatic ring imparts distinct electronic properties and provides a handle for further chemical transformations. Compounds like 2,2-dimethyl-1-(pyridin-3-yl)propan-1-one serve as valuable starting materials for the synthesis of more elaborate chemical structures.

Precursor for Complex Organic Molecules

While specific examples detailing the use of 2,2-dimethyl-1-(pyridin-3-yl)propan-1-one as a direct precursor for complex bioactive molecules are not extensively documented in publicly available literature, the general reactivity of pyridyl ketones suggests several potential synthetic pathways. The carbonyl group can undergo a variety of transformations, including reduction to an alcohol, reductive amination to form amines, and reactions with organometallic reagents to introduce new carbon-carbon bonds. These transformations would yield more complex structures, such as chiral alcohols or amines, which are key intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

For instance, the reduction of the ketone functionality would lead to the formation of 2,2-dimethyl-1-(pyridin-3-yl)propan-1-ol, introducing a chiral center. Enantioselective reduction methods could provide access to specific stereoisomers, which is often crucial for biological activity. Furthermore, the pyridine ring itself can be functionalized through various reactions, including electrophilic aromatic substitution (under harsh conditions), nucleophilic aromatic substitution (if appropriately activated), and transition-metal-catalyzed cross-coupling reactions at halogenated positions. These modifications, in combination with reactions at the pivaloyl group, would allow for the synthesis of a diverse range of complex molecules.

Role in the Synthesis of Heterocyclic Systems

The pyridine ring of 2,2-dimethyl-1-(pyridin-3-yl)propan-1-one can serve as a scaffold for the construction of fused heterocyclic systems. The nitrogen atom and the adjacent carbon atoms of the pyridine ring can participate in cyclization reactions to form bicyclic and polycyclic aromatic compounds. researchgate.netresearchgate.net These fused heterocyclic systems are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Applications in Ligand Design and Coordination Chemistry

The nitrogen atom of the pyridine ring in 2,2-dimethyl-1-(pyridin-3-yl)propan-1-one possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property allows for its use in the design of ligands for various applications in coordination chemistry and catalysis. nih.govnih.gov

Design of Metal-Organic Framework (MOF) Components

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The properties of MOFs are highly dependent on the nature of both the metal and the organic linker. Pyridine-containing molecules are frequently used as linkers in the synthesis of MOFs due to the coordinating ability of the pyridine nitrogen.

While there are no specific reports on the use of 2,2-dimethyl-1-(pyridin-3-yl)propan-1-one in MOF synthesis, its structural motifs are relevant. The pyridine group can act as a monodentate or, if further functionalized, a multidentate ligand to connect metal centers. The bulky pivaloyl group could influence the resulting framework's topology and pore structure, potentially leading to materials with unique guest-binding properties. The synthesis of coordination polymers using pyridine-containing ligands demonstrates the feasibility of incorporating such units into extended network structures. nih.gov

Development of Chiral Ligands for Asymmetric Catalysis

Chiral ligands are essential for enantioselective catalysis, a key technology for the synthesis of single-enantiomer pharmaceuticals. Pyridine-containing compounds are a prominent class of chiral ligands. nih.govdiva-portal.orgnih.gov The pyridine nitrogen can coordinate to a metal center, and chiral substituents on the ligand scaffold can create a chiral environment around the metal, enabling stereoselective transformations.

Derivatives of 2,2-dimethyl-1-(pyridin-3-yl)propan-1-one could be envisioned as precursors to chiral ligands. For example, reduction of the ketone to a chiral alcohol, as mentioned earlier, and subsequent modification could lead to chiral P,N-ligands, where the pyridine nitrogen and a phosphine group coordinate to the metal. Such ligands have shown great success in a variety of asymmetric catalytic reactions. researchgate.net The steric bulk of the pivaloyl group could play a significant role in influencing the stereochemical outcome of the catalyzed reactions.

Exploration in Polymer Chemistry

The application of 2,2-dimethyl-1-(pyridin-3-yl)propan-1-one and its derivatives in polymer chemistry is an area that remains largely unexplored based on available literature. However, the presence of the reactive pyridine and carbonyl functionalities suggests potential for its incorporation into polymeric structures.

For instance, the pyridine ring could be utilized in the synthesis of coordination polymers, where the repeating units are linked by metal-ligand coordination bonds. Furthermore, if the compound is modified to introduce polymerizable groups, such as vinyl or acrylic moieties, it could be used as a monomer in the synthesis of functional polymers. These polymers would possess pyridine units in their side chains, which could be used for post-polymerization modification, metal coordination, or to influence the polymer's properties, such as its thermal stability or solubility. The synthesis of polymers with catalytic activity is an area of growing interest, and incorporating a potential ligand-forming moiety like a pyridine derivative into a polymer backbone could lead to novel recyclable catalysts. mdpi.com

Potential for Advanced Materials Research (excluding specific material properties)

A comprehensive search has revealed no studies on the photoactive or optoelectronic properties of 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one. Consequently, there is no data on its potential use as a component in materials designed for light-based technologies. Research into the photophysical characteristics of this specific ketone, which would be a prerequisite for such applications, does not appear to have been published.

Similarly, the role of 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one in the field of supramolecular chemistry is undocumented. The formation of complex, organized structures through non-covalent interactions is a key aspect of supramolecular chemistry. While pyridinyl moieties are often utilized as building blocks in such assemblies due to their coordination properties, no research has been found that specifically employs 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one for the construction of supramolecular architectures.

Advanced Analytical Method Development for Research Applications

Chromatographic Techniques for Analysis and Purification

Chromatography is the cornerstone for the separation and analysis of 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one from reaction mixtures and biological matrices. The selection of the appropriate chromatographic technique depends on the analyte's properties and the analytical goal.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of pyridine (B92270) derivatives. researchgate.net For 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one, a reversed-phase (RP-HPLC) method is typically developed due to the compound's moderate polarity. researchgate.net The development of such a method involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve efficient separation and sensitive detection. pensoft.net

Method development often begins with screening different C18 or C8 columns. For polar pyridine compounds, mixed-mode stationary phases, which combine reversed-phase and ion-exchange characteristics, can provide excellent retention and peak shape without the need for ion-pairing reagents that are incompatible with mass spectrometry. helixchrom.com The mobile phase usually consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. sielc.comnih.gov The pH of the buffer is a critical parameter, as the pyridine moiety has a pKa of approximately 5.2, and controlling its ionization state is key to achieving reproducible retention times. helixchrom.com UV detection is commonly employed, with a wavelength set around 250-255 nm, corresponding to the π → π* transition of the pyridine ring. helixchrom.comsielc.com Method validation would be performed according to ICH guidelines to ensure accuracy, precision, linearity, and robustness. researchgate.net

| Parameter | Typical Conditions |

| Stationary Phase | Primesep 100 (mixed-mode) or Zorbax SB-Aq (C18) sielc.comnih.gov |

| Column Dimensions | 4.6 x 150 mm, 5 µm particle size sielc.comnih.gov |

| Mobile Phase | Acetonitrile and 0.05% Sulfuric Acid or Ammonium (B1175870) Acetate (B1210297) buffer sielc.comnih.gov |

| Elution Mode | Isocratic or Gradient helixchrom.comnih.gov |

| Flow Rate | 1.0 mL/min helixchrom.com |

| Detection | UV at 250 nm sielc.com |

| Injection Volume | 5-20 µL nih.gov |

Gas chromatography (GC) is a highly suitable method for the analysis of volatile and thermally stable compounds like 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one. chemijournal.com It is frequently the analytical method of choice for pyridine and its derivatives, often coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification. cdc.govosha.gov

The development of a GC method requires careful selection of the capillary column. A common choice is a column with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5ms), which separates compounds based on their boiling points and polarity. mdpi.com The temperature program, including the initial oven temperature, ramp rate, and final temperature, is optimized to ensure adequate separation from potential impurities or related compounds. mdpi.com Helium is typically used as the carrier gas. mdpi.com For quantitative analysis, an internal standard may be used to improve precision. osha.gov The method's sensitivity is notable, with detection limits capable of reaching very low concentrations. mdpi.com

| Parameter | Typical Conditions |

| Stationary Phase | HP-5ms (5%-phenyl)-methylpolysiloxane mdpi.com |

| Column Dimensions | 30 m x 250 µm I.D. x 0.25 µm film thickness mdpi.com |

| Carrier Gas | Helium mdpi.com |

| Inlet Temperature | 250 °C |

| Oven Program | 70 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) cdc.govmdpi.com |

| Detector Temperature | 300 °C (FID) |

Since 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one is a prochiral ketone, its reduction can lead to the formation of a chiral alcohol, 2,2-dimethyl-1-(pyridin-3-yl)propan-1-ol. Furthermore, if a chiral center is introduced elsewhere in the molecule during synthesis, the compound itself could exist as enantiomers. The separation of enantiomers is critical as they often exhibit different biological activities. nih.gov Chiral chromatography, using either HPLC or GC, is the definitive method for determining enantiomeric purity or excess (ee). nih.govnih.gov

Chiral HPLC methods typically employ a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated on a silica (B1680970) support, are widely used for separating the enantiomers of a broad range of compounds, including ketones. mdpi.com The mobile phase, often a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is optimized to achieve baseline separation. mdpi.com Similarly, chiral GC can be performed using columns with a cyclodextrin-based stationary phase. nih.gov The development of these methods focuses on maximizing the resolution between the enantiomer peaks. nih.gov

| Parameter | Typical Conditions for Chiral HPLC |

| Stationary Phase | Polysaccharide-based Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Column Dimensions | 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | Hexane/Isopropanol mixture (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Electrochemical Methods for Reactivity and Quantification

Electrochemical techniques, such as cyclic voltammetry, can be employed to investigate the redox properties of 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one. The electrochemistry of pyridine-containing compounds is well-documented, often involving the reduction of the pyridine ring in acidic media. rsc.orgumich.edu The ketone functional group is also electrochemically active and can be reduced to an alcohol. nih.gov

By studying the potential at which the compound is oxidized or reduced, insights into its electronic structure and reactivity can be gained. For instance, electrochemical hydrogenation of the ketone can be explored as a selective synthesis method. nih.gov These methods can also be adapted for quantitative analysis, as the peak current in techniques like differential pulse voltammetry is proportional to the concentration of the analyte. Such methods can be particularly useful for analyzing the compound in complex samples where minimal sample preparation is desired.

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification and quantification of compounds in complex mixtures. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier hyphenated technique for volatile compounds. chemijournal.com In the context of 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one, GC separates the compound from other volatile components, after which the mass spectrometer fragments the molecule. mdpi.com The resulting mass spectrum, with its characteristic fragmentation pattern, serves as a chemical fingerprint, allowing for definitive identification by comparison to spectral libraries. hmdb.ca

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a powerful tool for analyzing a wide range of compounds, including those that are not suitable for GC. nih.govresearchgate.net An HPLC system separates the sample, and the eluent is directed into a mass spectrometer. nih.gov LC-MS provides molecular weight information from the parent ion, while LC-MS/MS can induce fragmentation to provide structural details, enhancing specificity and sensitivity. nih.govresearchgate.net This technique is highly valuable for metabolic studies and for detecting the compound at very low levels in complex biological matrices. nih.gov

| Technique | Separation Principle | Detection Principle | Key Application for 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one |

| GC-MS | Separation based on volatility and polarity in a gas phase. chemijournal.commdpi.com | Identification based on mass-to-charge ratio and fragmentation pattern. mdpi.com | Identification of volatile impurities and confirmation of compound identity. chemijournal.commdpi.com |

| LC-MS/MS | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. nih.gov | Highly selective and sensitive quantification based on specific precursor-to-product ion transitions. nih.govresearchgate.net | Quantification in complex matrices (e.g., biological fluids), impurity profiling, and metabolic studies. nih.gov |

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

While established methods for synthesizing pyridine (B92270) ketones exist, future research could focus on developing more sustainable, efficient, and innovative synthetic strategies. Current research into the synthesis of pyridine derivatives points towards new catalytic systems and reaction pathways that could be adapted for 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one.

One promising direction is the development of novel catalytic processes. For instance, new pathways for synthesizing pyridine and 3-picoline from unsaturated aldehydes and ammonia (B1221849) over specialized catalysts have been reported. rsc.org Research into using catalysts like ZnO loaded on modified HZSM-5 has shown promise for creating specific isomers, which could be adapted for the synthesis of precursors to 3-pivaloylpyridine. rsc.org Another avenue involves exploring novel cycloaddition reactions. The use of pyridine N-imine in cycloadditions with various compounds to create complex heterocyclic structures suggests that new disconnection approaches could be designed for building the pyridine core. rsc.org

Future synthetic developments could include:

Catalyst Innovation: Investigating new transition-metal or organocatalytic systems to improve yield, reduce waste, and allow for milder reaction conditions.

Novel Precursors: Exploring alternative starting materials and building blocks that offer a more direct or atom-economical route.

Chemoenzymatic Methods: Developing chemoenzymatic processes that leverage the high selectivity of enzymes for specific steps, potentially leading to more efficient and enantioselective syntheses of related chiral compounds. researchgate.net

Discovery of Unexpected Reactivity Patterns

The interplay between the electron-withdrawing pyridine ring, the carbonyl group, and the sterically demanding tert-butyl group could give rise to novel reactivity. The steric hindrance imparted by the tert-butyl group may direct reactions to less-hindered sites or enable unusual conformational-dependent reactivity.

Future investigations could focus on:

Sterically Influenced Reactions: Probing how the bulky tert-butyl group affects the stereochemical outcome of reactions at the carbonyl carbon or adjacent positions.

Pyridine Ring Functionalization: Exploring selective functionalization of the pyridine ring. While the ring is generally deactivated towards electrophilic substitution, its reactivity could be modulated by complexation or through radical-based transformations, leading to new derivatives.

Photochemical Reactivity: Investigating the photochemical behavior of the compound, as the combination of a carbonyl group and a heteroaromatic ring can lead to interesting photochemical transformations, such as Paterno-Büchi reactions or other cycloadditions.

Unconventional Condensations: Exploring condensation reactions under various conditions to see if the unique steric and electronic environment can lead to the formation of novel heterocyclic or polycyclic structures.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern automation and flow chemistry presents a significant opportunity for the synthesis and study of 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one and its derivatives. researchgate.net Automated synthesis platforms can dramatically accelerate the process of discovering and optimizing chemical reactions. nih.govyoutube.com

Key areas for future integration include:

High-Throughput Screening: Utilizing robotic platforms to rapidly screen a wide array of catalysts, solvents, and reaction conditions to quickly identify optimal synthetic protocols. youtube.com

Flow Synthesis: Developing continuous-flow processes for the synthesis of this compound. Flow chemistry offers benefits such as improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for straightforward scaling. mdpi.comuc.pt Platforms can be configured for multi-step syntheses, allowing for the rapid production of derivatives from a common intermediate. researchgate.net

On-Demand Manufacturing: Leveraging automated systems for the on-demand synthesis of specific quantities of the compound, which is particularly useful for research and development where needs can fluctuate. youtube.com The use of modular platforms allows for the synthesis of many different types of small molecules using a single automated process. chemrxiv.org

| Technology | Potential Application to 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one | Key Benefits |

| Automated Batch Synthesis | Rapid optimization of reaction conditions (catalyst, solvent, temperature) for synthesis. nih.govsigmaaldrich.com | Increased speed, reduced human error, high-throughput screening. sigmaaldrich.com |

| Continuous Flow Chemistry | Safe and scalable production; multi-step synthesis of derivatives. researchgate.netmdpi.com | Enhanced safety, improved process control, easy scalability. uc.pt |

| AI-Integrated Platforms | AI-driven prediction of optimal synthetic routes and reaction outcomes. youtube.com | Accelerated chemistry design, prioritization of synthetic strategies. youtube.com |

Advanced Multiscale Computational Modeling

Computational chemistry offers powerful tools to predict and understand the behavior of 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one at a molecular level. Future research should leverage advanced multiscale modeling techniques that combine different levels of theory to achieve high accuracy efficiently.

Promising computational approaches include:

Quantum Mechanics/Molecular Mechanics (QM/MM): Using QM/MM methods to model the compound's interactions within a complex environment, such as a solvent or on a catalytic surface. frontiersin.orgnih.gov This approach treats the electronically active region (the compound itself) with high-level quantum mechanics while the surrounding environment is modeled with more efficient molecular mechanics. frontiersin.org

Machine Learning (ML) Potentials: Developing and applying ML-based frameworks to simulate the compound's properties. nih.govresearchgate.net These models can learn from high-accuracy quantum chemical data to predict properties like atomic charges and energies with the speed of classical force fields, enabling large-scale and long-time simulations. nih.govresearchgate.net

Predictive Reaction Modeling: Simulating potential reaction pathways to predict activation energies, transition state structures, and product distributions. This can guide experimental work by identifying the most promising reaction conditions and predicting potential unexpected reactivity.

These advanced modeling techniques can be applied to explore solvation effects, conformational landscapes, electronic properties, and potential interactions with other molecules, providing insights that are difficult to obtain through experiments alone. nih.govnaiss.se

Exploration of New Non-Biological Research Applications

Beyond its potential use as a synthetic intermediate in medicinal chemistry, the structural features of 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one make it a candidate for applications in materials science and catalysis.

Future research could explore its use as:

A Ligand in Coordination Chemistry: The pyridine nitrogen atom is a classic coordination site for metal ions. The compound could serve as a ligand for creating novel metal complexes with interesting catalytic, magnetic, or photophysical properties.

A Building Block for Supramolecular Assemblies: The combination of a hydrogen bond acceptor (the carbonyl oxygen and pyridine nitrogen) and a specific shape could allow this molecule to participate in the formation of ordered supramolecular structures through non-covalent interactions. nih.govacs.org This could be relevant in the field of crystal engineering and the design of new materials. nih.gov

A Component in Functional Materials: Pyridine-containing compounds can be incorporated into polymers or metal-organic frameworks (MOFs) to impart specific functionalities. The properties of such materials could be tuned by modifying the core structure of the molecule. The presence of multiple heterocyclic moieties in related structures has been linked to potential applications in optics due to high π-conjugation, an area that could be explored. nih.gov

Q & A

Q. What are the standard synthetic routes for 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one, and how are yields optimized?

Q. How is the structural identity of 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one confirmed experimentally?

Structural confirmation employs:

- NMR spectroscopy : and NMR to verify methyl group environments (δ 1.2–1.4 ppm for CH) and pyridin-3-yl aromatic protons (δ 7.3–8.8 ppm).

- Mass spectrometry : High-resolution MS to confirm molecular ion [M+H] at m/z 178.1234 (CHNO).

- X-ray crystallography : Single-crystal analysis using SHELXL for bond lengths/angles and spatial arrangement .

Q. What stability considerations are critical for handling this compound in laboratory settings?

The compound is sensitive to prolonged exposure to light and moisture. Store under inert gas (N/Ar) at −20°C in amber vials. Stability tests via TLC and HPLC are recommended every 6 months. Degradation products (e.g., pyridine-3-carboxylic acid) can form under acidic/humid conditions, necessitating pH-controlled environments .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in large-scale preparations?

Low yields often stem from competing side reactions (e.g., aldol condensation). Optimization strategies include:

- Temperature control : Maintaining 0–5°C during aldehyde activation.

- Catalyst screening : Testing bulky NHCs (e.g., IMes·HCl) to enhance steric hindrance.

- Flow chemistry : Continuous reactors improve mixing and reduce byproduct formation. Pilot studies show a 15% yield increase under flow conditions .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

The pyridin-3-yl group acts as a directing moiety in C–H functionalization. DFT calculations suggest the ketone carbonyl stabilizes transition states via resonance. Experimental evidence (e.g., deuterium labeling) confirms regioselective bromination at the pyridine C4 position under Pd catalysis. Reaction kinetics are monitored via in situ IR to track intermediate formation .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzyme active sites (e.g., cytochrome P450). Key parameters include:

- Electrostatic potential maps : Identify nucleophilic/electrophilic regions.

- HOMO-LUMO gaps : Predict redox activity (ΔE ≈ 5.2 eV). Validation against experimental XRD data ensures accuracy .

Q. What challenges arise in resolving crystallographic disorder in 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one?

Disorder in the pyridine ring or methyl groups complicates refinement. Strategies include:

Q. How should researchers reconcile discrepancies in reported spectral data across studies?

Contradictions in NMR shifts (e.g., δ 8.1 vs. 8.3 ppm for pyridine protons) may arise from solvent effects (CDCl vs. DMSO-d) or pH variations. Mitigation steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.